5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one is a synthetic organic compound with a unique structure that combines a pyrrolidinone ring with aminoethyl and morpholinoethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the aminoethyl and morpholinoethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, in medicinal applications, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Amino-ethyl)-1-(2-piperidin-4-YL-ethyl)-pyrrolidin-2-one: Similar structure but with a piperidine ring instead of a morpholine ring.
5-(2-Amino-ethyl)-1-(2-pyrrolidin-4-YL-ethyl)-pyrrolidin-2-one: Contains a pyrrolidine ring in place of the morpholine ring.
Uniqueness
The presence of the morpholinoethyl group in 5-(2-Amino-ethyl)-1-(2-morpholin-4-YL-ethyl)-pyrrolidin-2-one imparts unique chemical and biological properties, such as increased solubility and specific binding affinities, distinguishing it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H23N3O2 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
5-(2-aminoethyl)-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H23N3O2/c13-4-3-11-1-2-12(16)15(11)6-5-14-7-9-17-10-8-14/h11H,1-10,13H2 |
InChI Key |
KFNBFVDUUHYYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1CCN)CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.